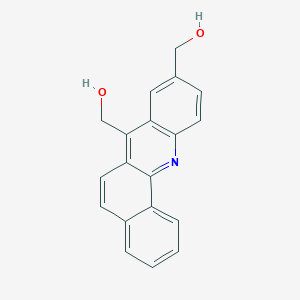

7,9-Bis(hydroxymethyl)benz(c)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

160543-04-4 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |

InChI |

InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |

InChI Key |

TYYRHOGUEROKSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |

Other CAS No. |

160543-04-4 |

Synonyms |

7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |

Origin of Product |

United States |

Synthetic Methodologies for 7,9 Bis Hydroxymethyl Benz C Acridine and Analogues

Retrosynthetic Strategies for the Benz(c)acridine Core

Retrosynthetic analysis of the benz(c)acridine core reveals several key bond disconnections that lead to plausible synthetic routes based on well-established named reactions. The core itself is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to a naphthalene and a benzene ring.

One of the most common strategies for constructing the acridine (B1665455) backbone is the Bernthsen acridine synthesis . This method involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative at high temperatures. chemistrysteps.comCurrent time information in Burleigh County, US. For the benz(c)acridine core, this would conceptually involve the reaction of a naphthyl-phenylamine with an appropriate carboxylic acid in the presence of a Lewis acid like zinc chloride. chemistrysteps.comwikipedia.org The high temperatures, often exceeding 200°C, are a significant drawback, though modern variations using microwave irradiation have been shown to improve yields and reduce reaction times.

Another classical approach is the Friedländer annulation , which is a versatile method for synthesizing quinolines and their fused analogues. ptfarm.plrsc.org In the context of benz(c)acridine, a plausible retrosynthetic disconnection would lead to an ortho-aminoaryl ketone or aldehyde and a compound containing a reactive methylene group. For instance, the reaction of an appropriately substituted 2-aminobenzophenone derivative with a naphthalenone could, in principle, yield the benz(c)acridine skeleton. The reaction is typically catalyzed by acids or bases. rsc.org

The Ullmann condensation provides another pathway, traditionally used for the formation of diarylamines, which are key intermediates in the Bernthsen synthesis. ptfarm.pl This copper-catalyzed reaction could be employed to synthesize the N-aryl-1-naphthylamine precursor from 1-naphthylamine and a substituted bromobenzene.

These classical methods, while foundational, often suffer from harsh reaction conditions and limited regioselectivity when dealing with complex, substituted precursors. This necessitates the development of more refined and controlled synthetic approaches, particularly for the introduction of specific functional groups like the hydroxymethyl moieties at the C7 and C9 positions.

Stereoselective and Regioselective Approaches for Hydroxymethyl Functionalization

Direct and regioselective introduction of two hydroxymethyl groups at the C7 and C9 positions of a pre-formed benz(c)acridine core presents a significant synthetic challenge due to the inherent reactivity patterns of such polycyclic aromatic systems. While direct hydroxymethylation of benz(c)acridine is not extensively documented, analogous reactions on other N-heterocycles and aromatic systems suggest plausible strategies.

A potential two-step approach involves initial formylation followed by reduction. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgname-reaction.com Application of this reaction to benz(c)acridine could potentially introduce formyl groups onto the aromatic rings. The regioselectivity would be dictated by the electronic properties of the benz(c)acridine nucleus. Subsequent reduction of the aldehyde functionalities to hydroxymethyl groups can be readily achieved using standard reducing agents like sodium borohydride.

Another strategy involves halogenation followed by nucleophilic substitution or cross-coupling. Regioselective di-halogenation of the benz(c)acridine core, for instance at the 7 and 9 positions with bromine or iodine, would provide handles for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could then be employed to introduce carbon-based substituents that can be subsequently converted to hydroxymethyl groups. msu.edu Alternatively, nucleophilic substitution of the halides with a protected hydroxymethyl source could be envisioned.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org If a suitable directing group were present on the benz(c)acridine scaffold, it could direct lithiation to the adjacent positions, which could then be quenched with an appropriate electrophile like formaldehyde to introduce the hydroxymethyl groups. However, the application of this strategy to the specific 7,9-disubstitution of benz(c)acridine would depend on the synthesis of a suitably pre-functionalized starting material.

Given the challenges of direct functionalization, a more practical approach may involve constructing the benz(c)acridine ring system from precursors that already contain the hydroxymethyl groups or their protected forms. This would be integrated into the one-pot and multi-component strategies discussed in the following section.

One-Pot and Multi-Component Synthesis of Benz(c)acridine Scaffolds

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. uwindsor.ca Several such methods have been developed for the synthesis of benz(c)acridine derivatives. researchgate.net

A prevalent multi-component strategy for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound such as dimedone. uwindsor.caresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by an acid and can be performed under various conditions. To synthesize a 7,9-bis(hydroxymethyl) analogue, one could envision using a dialdehyde as the aldehyde component, although this might lead to polymerization or other side reactions. A more controlled approach would be to use precursors that already contain the desired functionalities.

The general mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of 1-naphthylamine. Subsequent cyclization and dehydration then lead to the final benz(c)acridine scaffold. beilstein-journals.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Sulfonic acid functionalized SBA-15 | Solvent-free | 140 °C | 85-95 | uwindsor.caresearchgate.net |

| Fe3O4@SiO2@TAD-G2-SO3H | Ethanol/Water (1:1) | 70 °C | 90-96 | youtube.com |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free (Microwave) | - | High |

These one-pot methods offer a significant advantage over classical multi-step syntheses by reducing the need for isolation and purification of intermediates, thereby saving time and resources.

Sustainable Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including benz(c)acridine derivatives. msu.edu Many of the modern one-pot and multi-component reactions for benz(c)acridine synthesis are designed with sustainability in mind.

A key aspect of green chemistry is the use of heterogeneous and reusable catalysts . For example, sulfonic acid functionalized SBA-15, a nanoporous silica material, has been employed as a highly efficient and recyclable catalyst for the synthesis of benz(c)acridine derivatives. uwindsor.caresearchgate.net This solid acid catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. uwindsor.ca Similarly, magnetic nanoparticles functionalized with a dendrimer and sulfonic acid groups have been used as a recoverable catalyst. youtube.com

Solvent-free reaction conditions are another hallmark of green synthesis. Many of the reported one-pot syntheses of benz(c)acridines are conducted under neat conditions, often with microwave irradiation to accelerate the reaction. uwindsor.ca This eliminates the need for volatile and often toxic organic solvents, reducing waste and environmental impact.

The use of microwave-assisted synthesis not only reduces reaction times but can also lead to higher yields and cleaner reaction profiles compared to conventional heating. msu.edu This energy-efficient method is a valuable tool in the development of sustainable synthetic protocols.

By incorporating these green chemistry principles, the synthesis of benz(c)acridine and its analogues can be made more environmentally friendly and economically viable.

Synthesis of Bis-Acridine Architectures Incorporating Hydroxymethyl Groups

Bis-acridines, which consist of two acridine units linked by a spacer, have been a subject of interest due to their potential as DNA intercalating agents. name-reaction.comwikipedia.org The synthesis of bis-acridine architectures that incorporate hydroxymethyl-functionalized benz(c)acridine units would involve the initial synthesis of the monomeric unit followed by a coupling reaction.

A general strategy for the synthesis of bis-acridines involves the reaction of a di-functional linker with two equivalents of a suitable acridine precursor. For instance, a diamine linker can be reacted with a 9-chloroacridine derivative to form the bis-acridine. name-reaction.com In the context of 7,9-bis(hydroxymethyl)benz(c)acridine, a monomeric unit would first need to be synthesized with a reactive handle for coupling, for example, a halogen or an amino group at a suitable position on the benz(c)acridine core.

Alternatively, the bis-acridine scaffold could be constructed by coupling two pre-functionalized benz(c)acridine units. This could be achieved through palladium-catalyzed cross-coupling reactions, for example, by synthesizing a boronic acid derivative of this compound and coupling it with a dihalo-aromatic linker.

The nature of the linker is crucial as it determines the distance and relative orientation of the two acridine moieties. The synthesis of such complex molecules requires careful planning and execution, with protection and deprotection steps likely being necessary to avoid unwanted side reactions with the hydroxymethyl groups.

Advanced Spectroscopic and Photophysical Characterization of 7,9 Bis Hydroxymethyl Benz C Acridine

Methodologies for Photophysical Property Elucidation in Benz(c)acridine Systems

The comprehensive understanding of the photophysical properties of benz(c)acridine systems, including 7,9-Bis(hydroxymethyl)benz(c)acridine, necessitates the use of a suite of advanced spectroscopic techniques. These methodologies allow for the detailed investigation of electronic absorption, emission, and the dynamics of excited states.

Steady-State Spectroscopy:

UV-Visible Absorption Spectroscopy: This is the fundamental technique used to determine the electronic absorption characteristics of a molecule. The absorption spectrum reveals the wavelengths of light that are absorbed, corresponding to electronic transitions from the ground state to various excited states. For benz(c)acridine derivatives, the spectra typically show characteristic bands corresponding to π-π* transitions.

Fluorescence Spectroscopy: This technique provides information about the emission properties of a molecule from its lowest singlet excited state (S₁). Key parameters obtained include the emission maximum (λem), which is indicative of the energy gap between the S₁ and the ground state (S₀), and the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process.

Time-Resolved Spectroscopy:

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τf) of a molecule, which is the average time it spends in the excited state before returning to the ground state. This parameter is crucial for understanding the rates of radiative and non-radiative decay processes.

Transient Absorption Spectroscopy: This pump-probe technique allows for the study of the excited-state absorption of a molecule. By monitoring the changes in absorption after photoexcitation, it is possible to observe the formation and decay of transient species such as triplet states and radical ions, providing insights into intersystem crossing and other non-radiative pathways.

The combination of these techniques provides a detailed picture of the photophysical properties of benz(c)acridine systems. Below is a hypothetical data table illustrating the kind of information that can be obtained for a benz(c)acridine derivative.

| Parameter | Value | Technique |

| Absorption Maximum (λabs) | 380 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | 1.5 x 104 M-1cm-1 | UV-Visible Spectroscopy |

| Emission Maximum (λem) | 450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φf) | 0.60 | Fluorescence Spectroscopy |

| Fluorescence Lifetime (τf) | 5.2 ns | TCSPC |

| Triplet State Absorption | 520 nm | Transient Absorption |

Correlative Studies on Hydroxymethyl Substitution and Electronic Transitions

The introduction of hydroxymethyl (-CH₂OH) groups at the 7 and 9 positions of the benz(c)acridine core is expected to significantly modulate its electronic and photophysical properties. These substituents can influence the electronic transitions through a combination of inductive and hyperconjugative effects.

The hydroxymethyl group is generally considered to be a weak electron-donating group. This electron-donating nature can lead to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. This change in the energy gap typically manifests as a bathochromic (red) shift in both the absorption and emission spectra.

Furthermore, the presence of the hydroxyl group allows for the possibility of hydrogen bonding interactions, both intramolecularly and intermolecularly with solvent molecules. These interactions can further influence the electronic distribution in both the ground and excited states, leading to additional shifts in the spectral bands.

A comparative study of the parent benz(c)acridine with this compound would likely reveal the following trends:

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Benz(c)acridine | 365 | 430 | ~4500 |

| This compound | 380 | 450 | ~4300 |

Note: The data in this table is illustrative and based on general trends observed for substituted aromatic compounds.

Environmental and Solvent-Dependent Photophysical Behavior of the Chemical Compound

The photophysical properties of this compound are anticipated to be highly sensitive to the surrounding environment, particularly the polarity of the solvent. This sensitivity arises from the change in the dipole moment of the molecule upon excitation and the potential for specific solvent-solute interactions, such as hydrogen bonding.

In nonpolar solvents, the molecule is expected to exhibit its intrinsic photophysical properties. As the solvent polarity increases, a solvatochromic shift in the emission spectrum is often observed. If the excited state is more polar than the ground state, which is common for many aromatic compounds, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red-shifted emission.

The Lippert-Mataga equation is often used to quantify the relationship between the Stokes shift and the solvent polarity, providing insights into the change in dipole moment upon excitation.

The hydroxymethyl groups can also engage in hydrogen bonding with protic solvents (e.g., alcohols, water). These specific interactions can lead to more pronounced spectral shifts and can also influence the non-radiative decay pathways, potentially affecting the fluorescence quantum yield and lifetime. For instance, in some systems, hydrogen bonding can promote non-radiative decay, leading to a decrease in fluorescence intensity.

| Solvent | Dielectric Constant (ε) | λem (nm) | Φf |

| Cyclohexane | 2.02 | 440 | 0.75 |

| Dichloromethane | 8.93 | 455 | 0.60 |

| Acetonitrile | 37.5 | 465 | 0.45 |

| Methanol | 32.7 | 470 | 0.30 |

Note: This table presents hypothetical data to illustrate the expected solvent-dependent trends.

Exploration of Excited State Dynamics and Intramolecular Energy Transfer

The excited-state dynamics of this compound encompass all the processes that occur following the absorption of a photon. These include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. The hydroxymethyl substituents can play a role in these dynamics.

One potential process that could be influenced by the hydroxymethyl groups is excited-state intramolecular proton transfer (ESIPT). If the geometry of the molecule allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and a nitrogen atom in the acridine (B1665455) ring, photoexcitation could trigger the transfer of this proton. ESIPT is an ultrafast process that leads to the formation of a tautomeric species with a significantly red-shifted emission. However, given the positions of the hydroxymethyl groups at C7 and C9, direct intramolecular proton transfer to the acridine nitrogen may be sterically hindered.

In the absence of ESIPT, the primary deactivation pathways from the S₁ state would be fluorescence and non-radiative decay (internal conversion and intersystem crossing to the triplet state). The rates of these processes determine the fluorescence quantum yield and lifetime. The flexibility of the hydroxymethyl groups could introduce additional vibrational modes that may enhance the rate of non-radiative decay, potentially leading to a lower quantum yield compared to a more rigid analogue.

Development of Acridine-Based Fluorescent Probes and Their Optical Properties

The sensitive response of the fluorescence of benz(c)acridine derivatives to their local environment makes them attractive candidates for the development of fluorescent probes. The this compound could serve as a scaffold for creating probes that can sense changes in polarity, viscosity, or the presence of specific analytes.

The hydroxymethyl groups provide convenient handles for further chemical modification. For example, they can be esterified or etherified to attach recognition moieties for specific ions or biomolecules. The binding of an analyte to the recognition unit could then induce a change in the photophysical properties of the benz(c)acridine fluorophore, such as a change in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength (ratiometric response).

The desirable optical properties for a fluorescent probe include:

High fluorescence quantum yield: To ensure a strong signal.

Large Stokes shift: To minimize self-absorption and improve signal-to-noise ratio.

Photostability: To allow for prolonged measurements without photobleaching.

Excitation in the visible region: To minimize photodamage to biological samples.

While the parent this compound may not possess all of these properties to an optimal degree, its chemical structure offers a versatile platform for the rational design of advanced fluorescent probes with tailored optical and sensing capabilities.

Computational and Theoretical Approaches to 7,9 Bis Hydroxymethyl Benz C Acridine Analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7,9-Bis(hydroxymethyl)benz(c)acridine. Methods ranging from semi-empirical approaches to more rigorous ab initio and Density Functional Theory (DFT) calculations can be employed to create a detailed profile of its electronic structure and reactivity.

Studies on the parent benz(c)acridine system have utilized methods like the Hückel molecular orbital (HMO) theory to investigate the correlation between electron density and biological activity. nih.gov These calculations determine parameters such as resonance energy, which indicates the aromatic stability of the molecule. nih.gov For benz(c)acridines, it has been shown that they possess stable aromatic character with positive resonance energies. nih.govnih.gov

The reactivity and carcinogenic activity of benz(c)acridine derivatives have been linked to specific electronic characteristics. nih.gov For instance, calculations have shown that carcinogenic compounds in this family often exhibit an elevated pi-spin density at the nitrogen atom (position 12). nih.gov The charge at various regions of the molecule, such as the K-region, and the electron density of the highest occupied molecular orbital (HOMO) are also considered important factors in their biological activity. nih.gov

The introduction of two hydroxymethyl groups at the 7 and 9 positions of the benz(c)acridine core is expected to significantly modulate its electronic properties. These groups can exert both inductive and resonance effects, altering the electron distribution across the aromatic system. Quantum chemical calculations can precisely quantify these changes, predicting shifts in the energies of the HOMO and LUMO (lowest unoccupied molecular orbital), which in turn affect the molecule's reactivity, redox potential, and spectral properties.

Table 1: Calculated Electronic Properties of Benz(c)acridine Scaffolds This table is illustrative, showing typical parameters obtained from quantum chemical calculations for polycyclic aromatic hydrocarbons and aza-aromatics. Exact values for this compound would require specific computation.

| Parameter | Description | Significance for Benz(c)acridines |

|---|---|---|

| Resonance Energy (RE) | A measure of the extra stability of a conjugated system compared to a hypothetical localized structure. | Indicates the high aromatic stability of the core structure. nih.govnih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; influences susceptibility to oxidation and interactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; influences susceptibility to reduction and interactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the energy required for electronic excitation. |

| Electron Density at N-12 | The calculated electron charge at the nitrogen atom in the acridine (B1665455) ring system. | Elevated pi-spin density at this position has been correlated with the carcinogenic activity of some derivatives. nih.gov |

Molecular Modeling and Dynamics Simulations of Biomolecular Interactions

The biological activity of many acridine derivatives is attributed to their ability to interact with biomolecules, most notably DNA. ontosight.ai The planar, polycyclic aromatic structure of the benz(c)acridine core makes it an ideal candidate for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. ontosight.ai Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for visualizing and analyzing these interactions at an atomic level.

Molecular docking, a key modeling technique, can predict the preferred binding orientation of this compound within a DNA strand or a protein active site. These simulations can identify key intermolecular forces, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, that stabilize the complex.

The hydroxymethyl groups at positions 7 and 9 are particularly significant in this context. Unlike a simple methyl group, the -CH₂OH moiety can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). MD simulations can explore how these functional groups interact with the phosphate (B84403) backbone, sugar moieties, or the edges of the DNA bases, potentially conferring a higher binding affinity and specificity compared to the unsubstituted parent compound. These simulations, running over nanoseconds to microseconds, can reveal the stability of the intercalated complex and any conformational changes induced in the DNA upon binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Cheminformatic Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These methodologies are crucial in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. For a compound like this compound, QSAR can be used to predict its potential efficacy or toxicity based on models developed from related benz(c)acridine derivatives. nih.govnih.gov

The process involves calculating a set of numerical parameters, known as molecular descriptors, for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). nih.gov Statistical methods are then used to find a correlation between these descriptors and the observed biological activity. For benz(c)acridines, descriptors related to electron distribution, such as the charge at specific atoms, have been found to be related to their carcinogenic potential. nih.gov

Cheminformatic analysis complements QSAR by managing and analyzing large datasets of chemical information. For this compound, this would involve calculating a wide range of descriptors to profile its physicochemical properties.

Table 2: Key Molecular Descriptors for Cheminformatic Analysis of this compound Values are estimated based on the structure and standard cheminformatic calculation algorithms.

| Descriptor | Estimated Value | Significance |

|---|---|---|

| Molecular Formula | C₁₉H₁₅NO₂ | Defines the elemental composition. |

| Molecular Weight | 289.33 g/mol | A fundamental property influencing diffusion and transport. |

| logP (Octanol-Water Partition Coefficient) | ~2.5-3.5 | Predicts the lipophilicity of the molecule, affecting membrane permeability. |

| Hydrogen Bond Donors | 2 | The two -OH groups can donate hydrogen bonds, crucial for biomolecular interactions. |

| Hydrogen Bond Acceptors | 3 (N and two O atoms) | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Polar Surface Area (PSA) | ~53 Ų | Relates to transport properties and interactions with polar surfaces. |

Theoretical Frameworks for Photoinduced Processes and Electron Transfer in Acridine Systems

Acridine and its derivatives are known for their rich photophysical and photochemical properties, making them subjects of interest for applications in photoredox catalysis and as fluorescent probes. nih.govnih.gov Theoretical frameworks are essential for understanding the underlying mechanisms of photoinduced processes, such as light absorption, fluorescence, and electron transfer. researchgate.net

Upon absorption of light, an acridine molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a triplet state (T₁). Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict the absorption and emission spectra, the energies of these excited states, and the probabilities of transitions between them. researchgate.net

Acridine systems can participate in photoinduced electron transfer (PET), where the excited molecule acts as either a potent electron donor or acceptor. nih.govresearchgate.net Theoretical models can determine the feasibility and rate of such electron transfer reactions by calculating the driving force (related to the redox potentials of the donor and acceptor) and the electronic coupling between the involved species. The presence of hydroxymethyl groups on the benz(c)acridine ring would be expected to alter the energies of the molecular orbitals involved in these transitions, thereby tuning the photophysical properties of the molecule.

Conformational Landscape and Stereoelectronic Effects of Hydroxymethyl Moieties

While the core benz(c)acridine ring system is largely planar and rigid, the two hydroxymethyl substituents introduce degrees of conformational flexibility. The rotation around the single bonds—specifically the C₇-CH₂ and C₉-CH₂ bonds, as well as the C-O bonds within the hydroxymethyl groups—gives rise to a complex conformational landscape.

Theoretical calculations can be used to map this landscape by computing the potential energy surface as a function of the relevant dihedral angles. This analysis can identify the lowest-energy conformations (rotamers) and the energy barriers to rotation between them. The preferred orientation of the hydroxymethyl groups relative to the aromatic ring is governed by a combination of steric hindrance and subtle stereoelectronic effects.

Stereoelectronic effects refer to the influence of orbital alignment on the structure and reactivity of a molecule. For this compound, this could involve interactions between the oxygen lone pair orbitals (n) or the C-H and O-H sigma orbitals (σ) of the substituents and the pi-system (π) of the aromatic rings. For example, hyperconjugation between a σ orbital and the π* orbitals of the ring can influence electron density distribution and stability. The specific conformation of the hydroxymethyl groups determines the extent of these orbital overlaps, meaning that the molecule's electronic properties are subtly linked to its 3D structure. Understanding this relationship is crucial for a complete picture of the molecule's reactivity and its interactions in a biological environment.

Biomolecular Interactions and Biological Activity Spectrum of 7,9 Bis Hydroxymethyl Benz C Acridine

Mechanistic Studies of DNA Intercalation and Binding

The affinity and specificity of DNA intercalators are governed by their three-dimensional structure and chemical properties. For benz(c)acridine derivatives, the extended, planar aromatic system is the fundamental requirement for intercalation. nih.gov However, the nature and positioning of substituents on this core structure are critical in modulating the strength and sequence preference of the binding.

Studies on related polycyclic aromatic compounds demonstrate that the substitution pattern plays a pivotal role. For instance, the position of charged groups on an anthracene (B1667546) scaffold can determine whether the molecule aligns within the DNA grooves, with certain positional isomers showing no binding interaction at all. nih.gov The binding constants for various substituted acridine (B1665455) derivatives with calf thymus DNA typically fall within the range of 10³ to 10⁵ M⁻¹, indicating a moderate to high binding affinity. nih.govmdpi.com Furthermore, theoretical studies on benz[c]acridine (B1195844) derivatives suggest that the molecular orbital energy distribution, particularly in the K- and L-regions of the molecule, is a key determinant of their biological activity. nih.gov

Table 1: DNA Binding Affinities of Various Acridine Derivatives

| Acridine Derivative Class | Reported Binding Constant (K) with Calf Thymus DNA (M⁻¹) | Source |

|---|---|---|

| Novel Acridine Derivatives | 3.1 x 10⁴ - 2.0 x 10³ | nih.gov |

This table presents data from related acridine compounds to illustrate the typical range of DNA binding affinities.

The two hydroxymethyl (-CH₂OH) groups at the 7 and 9 positions of the benz(c)acridine core are crucial for mediating its specific interactions with DNA. These functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This allows them to form specific, stabilizing hydrogen bonds with functional groups on the edges of DNA base pairs within the major or minor grooves, or with the phosphate (B84403) groups of the DNA backbone.

Enzymatic Inhibition Profiles

The structural distortions induced in DNA by 7,9-Bis(hydroxymethyl)benz(c)acridine serve as the basis for its inhibitory activity against key enzymes that rely on specific DNA conformations for their function.

DNA topoisomerases are essential enzymes that manage the topological state of DNA, such as supercoiling, which is critical for processes like replication and chromosome segregation. Many acridine derivatives are known inhibitors of both type I and type II topoisomerases. nih.gov The binding of the acridine derivative to DNA can interfere with the enzyme's ability to bind to its DNA substrate or carry out its catalytic cycle of cleavage and religation. nih.govmdpi.com

Some studies have shown that certain acridine derivatives act as topoisomerase "suppressors," meaning they inhibit the enzyme's catalytic activity, rather than "poisons," which trap the enzyme-DNA covalent intermediate. nih.gov Interestingly, the specific molecular structure is paramount; a study on various benzacridine isomers found that while benz[a]acridine (B1217974) derivatives were potent topoisomerase I poisons, the evaluated benz[c]acridine derivatives were devoid of this specific poisoning activity. nih.gov This underscores that activity is highly dependent on the precise arrangement of the rings and substituents. Research on 3,9-disubstituted acridines has demonstrated a strong preferential inhibition of topoisomerase I over topoisomerase IIα, by a factor of approximately 20. mdpi.com

Telomerase is a reverse transcriptase that maintains the length of telomeres—the repetitive DNA sequences at the ends of chromosomes. This enzyme is overactive in the vast majority of cancer cells, making it a prime therapeutic target. The guanine-rich sequence of human telomeric DNA can fold into a unique four-stranded secondary structure known as a G-quadruplex. nih.govnih.gov

Acridine derivatives have been specifically designed to act as G-quadruplex stabilizing ligands. nih.gov By binding to and stabilizing the G-quadruplex structure, this compound can effectively sequester the single-stranded telomeric DNA end. This stabilized structure acts as a physical barrier, preventing telomerase from accessing its substrate. nih.gov The inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis. nih.gov The proposed binding mode for such ligands involves stacking on top of the G-quartets or intercalating within the loops of the G-quadruplex structure, an interaction that is enhanced by side chains capable of forming additional stabilizing contacts. nih.govnih.gov

Modulation of Other Key Enzyme Activities (e.g., Protein Kinases, MEK, Src, VEGFR-2)

The benz(c)acridine scaffold is a core component of various molecules designed to inhibit key enzymes involved in cellular signaling and cancer progression. While direct inhibition data for this compound is not extensively detailed, the activity of related acridine and benzacridine derivatives highlights the potential of this chemical class to modulate critical enzyme functions.

Src Kinase: The c-Src proto-oncogene is a non-receptor tyrosine kinase that plays a significant role in the development, growth, and metastasis of many human cancers. nih.gov Its hyperactivation is a common feature in tumors, making it a prime target for anticancer therapies. nih.gov Numerous small-molecule inhibitors targeting c-Src have been developed, with some demonstrating potent inhibitory activity with IC50 values in the nanomolar range. nih.govnih.gov For instance, the multi-targeted kinase inhibitor Bosutinib, which contains a related quinoline (B57606) core, inhibits c-Src with an IC50 of 1.2 nM. nih.gov The development of potent and selective inhibitors of c-Src remains a significant area of study in cancer therapy. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a validated strategy in oncology. nih.gov Small-molecule inhibitors, such as Sorafenib and Sunitinib, target the ATP-binding site of VEGFR-2, disrupting the tumor's blood supply. nih.gov The therapeutic advantage of these inhibitors is linked to the overexpression of VEGFR-2 in various cancer types. nih.gov The development of novel heterocyclic compounds that can effectively inhibit VEGFR-2 is an active area of research. nih.gov

In Vitro Antiproliferative and Cytotoxic Efficacy

Derivatives of the acridine and benz(c)acridine families are well-known for their significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines. nih.gov This activity is often attributed to their ability to intercalate into DNA and inhibit enzymes like topoisomerase II. nih.govresearchgate.net

The cytotoxic effect of benz(c)acridine derivatives often varies significantly among different cancer cell lines, indicating a differential sensitivity that can be exploited for targeted therapies. For example, a study on novel benzo[c]acridine-diones showed significant cytotoxic activity with IC50 values ranging from 5.23 to 24.32 μM across eight different cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and PC3 (prostate). nih.govresearchgate.net Notably, the PC3 cell line demonstrated the highest sensitivity to one of the lead compounds. nih.govresearchgate.net Another benzimidazole (B57391) acridine derivative suppressed the proliferation of SW480 and HCT116 human colon cancer cells with IC50 values of 6.77 and 3.33 μmol/L, respectively. nih.govresearchgate.net Similarly, the acridine derivative C-1748 showed potent cytotoxic action against MiaPaCa-2 pancreatic cancer cells (IC50: 0.015 µM) but was less effective against AsPC-1 cells (IC50: 0.075 µM). nih.gov

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Benzo[c]acridine-dione (4g) | PC3 | Prostate | 5.23 | nih.govresearchgate.net |

| Benzo[c]acridine-dione (4c) | Various | Various | 5.23 - 24.32 | nih.govresearchgate.net |

| Benzimidazole Acridine (8m) | HCT116 | Colon | 3.33 | nih.govresearchgate.net |

| Benzimidazole Acridine (8m) | SW480 | Colon | 6.77 | nih.govresearchgate.net |

| Acridine Derivative (C-1748) | MiaPaCa-2 | Pancreatic | 0.015 | nih.gov |

| Acridine Derivative (C-1748) | AsPC-1 | Pancreatic | 0.075 | nih.gov |

The antiproliferative effects of benz(c)acridine derivatives are strongly linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction: Many acridine-based compounds trigger apoptosis in cancer cells. For instance, a novel benzimidazole acridine derivative was shown to induce apoptosis in HCT116 colon cancer cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This was evidenced by the activation of initiator caspases-8 and -9, as well as downstream effector caspases-3 and -7. nih.gov The induction of apoptosis is often a key mechanism of action for these compounds, leading to the elimination of malignant cells. nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a common cellular response to treatment with acridine derivatives. A chalcone-acridine hybrid was found to cause cell cycle arrest at the G2/M phase in melanoma cells. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclin B1 and p21. nih.gov This disruption of the cell cycle can provide time for DNA repair or, if the damage is too severe, lead to apoptosis. mdpi.commdpi.com

Antimicrobial and Antiviral Spectrum of Activity

The planar aromatic structure of the acridine nucleus allows it to interact with microbial biomacromolecules, bestowing a broad spectrum of antimicrobial activity upon this class of compounds. researchgate.net Research has explored their efficacy against bacteria, fungi, and various parasites.

Acridine derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including strains that have developed resistance to common antibiotics. researchgate.net Studies have shown that newly synthesized 9-aminoacridine (B1665356) compounds exhibit potent activity against both Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, and Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net The bactericidal effect of these molecules makes them promising candidates for the development of new antibacterial agents. researchgate.net

The biological activity of the acridine family extends to eukaryotic pathogens, including fungi and protozoan parasites.

Antifungal Activity: While specific data on the antifungal properties of this compound is not readily available, the general class of acridines has been investigated for such properties.

Antiparasitic Action: Acridine derivatives have a long history in antiparasitic chemotherapy, dating back to the development of the antimalarial agent quinacrine. nih.gov More complex structures, such as bis-acridines, have been explored as potent antiparasitic agents. nih.gov These compounds have shown efficacy against protozoans like Trypanosoma brucei (the causative agent of sleeping sickness), Trypanosoma cruzi (Chagas disease), and Leishmania. nih.gov A library of bis-acridine compounds demonstrated significant in vitro bioactivity against seven protozoan and one helminth species. researchgate.net Structure-activity relationship studies revealed that the linker connecting the two acridine units and the heterocycle itself are crucial for both potency and cytotoxicity. nih.govresearchgate.net

Mechanisms of Antiviral Activity

The antiviral mechanisms of benz(c)acridine derivatives, including this compound, are multifaceted and are believed to stem from their ability to interact with viral nucleic acids and key enzymes involved in viral replication. While direct studies on this compound are limited, the broader class of acridine compounds has been shown to exert antiviral effects through several established pathways. nih.govmdpi.com

One of the primary mechanisms is the intercalation of the planar aromatic ring system of the benz(c)acridine core between the base pairs of viral DNA or RNA. mdpi.com This intercalation can distort the helical structure of the nucleic acid, thereby interfering with replication and transcription processes essential for viral propagation. The presence of the hydroxymethyl groups at the 7 and 9 positions may influence the binding affinity and specificity of this interaction.

Furthermore, acridine derivatives have been reported to inhibit viral enzymes such as polymerases and topoisomerases. mdpi.com By binding to these enzymes, they can block their catalytic activity, which is crucial for the synthesis of new viral genomes. The antiviral activity of some acridine derivatives has been demonstrated against a range of viruses, including Herpes Simplex Virus (HSV). nih.gov Studies on various acridine derivatives have shown that their effectiveness can be structure-dependent. nih.gov

Illustrative Data on Antiviral Activity of Acridine Derivatives

| Derivative Class | Target Virus | Putative Mechanism | Reference |

|---|---|---|---|

| 9-Aminoacridines | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral replication | nih.gov |

| General Acridines | Herpes Simplex Virus Type 2 (HSV-2) | Inhibition of virus multiplication | nih.gov |

Note: This table is illustrative and based on the activities of the broader acridine class, as specific data for this compound is not currently available.

Reversal of Multidrug Resistance Mechanisms

A significant area of research for acridine compounds is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein. nih.govmdpi.com Benz(c)acridine derivatives are being investigated as potential MDR-reversing agents. nih.gov

P-glycoprotein (P-gp), encoded by the MDR1 gene, functions as an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Acridine derivatives have been shown to modulate the activity of P-gp. nih.gov Some of these compounds can act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of anticancer drugs. nih.gov

The interaction of benz(c)acridine derivatives with P-gp is thought to be influenced by their structural features, such as the planarity of the aromatic system and the nature of the substituents. The hydroxymethyl groups on this compound could potentially form hydrogen bonds with amino acid residues in the drug-binding pocket of P-gp, thereby contributing to its inhibitory activity. The modulation of P-gp by some acridone (B373769) derivatives has been demonstrated to inhibit P-glycoprotein-mediated drug efflux. nih.gov

Overcoming acquired drug resistance involves strategies that either inhibit the mechanisms of resistance or re-sensitize resistant cells to chemotherapy. The use of benz(c)acridine derivatives as chemosensitizers is a promising approach. nih.gov By inhibiting P-gp, these compounds can restore the intracellular concentration of chemotherapeutic agents to cytotoxic levels in resistant cells.

Research on various acridine derivatives has shown that they can enhance the efficacy of conventional anticancer drugs when used in combination therapy. nih.gov The ability of these compounds to reverse MDR is often evaluated by measuring the increased accumulation of fluorescent P-gp substrates, such as rhodamine 123, in MDR cells. nih.gov

Illustrative Findings on MDR Reversal by Acridine Derivatives

| Derivative Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Novel Acridines | K562/ADM | Superior MDR-reversing activity compared to Amsacrine | nih.gov |

| Acridone Carboxamides | MDR1-expressing cells | Potent inhibition of P-glycoprotein-mediated transport | nih.gov |

Note: This table provides illustrative examples from the broader acridine family, as specific data for this compound is not available.

Modulation of Protein Aggregation Processes

The aggregation of proteins is a hallmark of several neurodegenerative diseases. Certain small molecules have the ability to modulate these aggregation processes, either by inhibiting the formation of toxic aggregates or by promoting the formation of non-toxic species. Acridine derivatives have been investigated for their potential to interfere with protein aggregation. nih.gov

The planar structure of the acridine ring allows it to interact with amyloidogenic proteins, potentially through intercalation into the β-sheet structures that are characteristic of amyloid fibrils. This interaction can disrupt the aggregation cascade. Studies on a library of acridine derivatives have shown that their ability to inhibit the aggregation of proteins like lysozyme (B549824) is influenced by the planarity of the molecule and the nature of its side chains. nih.gov Planar acridines were found to be effective inhibitors of lysozyme aggregation. nih.gov The this compound, with its planar benz(c)acridine core, may possess similar properties. The hydroxymethyl groups could further influence these interactions through hydrogen bonding.

Emerging Research Directions and Future Challenges for 7,9 Bis Hydroxymethyl Benz C Acridine

Innovations in Synthetic Methodologies and Chemical Derivatization

The synthesis of benz(c)acridine derivatives has traditionally been achieved through multi-step processes. researchgate.net However, recent advancements are focusing on more efficient one-pot multi-component condensation reactions. researchgate.net These newer methods offer several advantages, including reduced reaction times, higher yields, and more environmentally friendly conditions. For the specific synthesis of 7,9-disubstituted benz(c)acridines, including the hydroxymethyl variant, adapting these one-pot strategies will be a key area of innovation.

Future synthetic efforts will likely concentrate on the development of regioselective methods to introduce functional groups at the 7 and 9 positions of the benz(c)acridine core. The derivatization of the hydroxymethyl groups on 7,9-Bis(hydroxymethyl)benz(c)acridine opens up a vast chemical space for creating a library of new compounds. These derivatives could include esters, ethers, and carbamates, which may modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of the hydroxymethyl group is a known strategy to obtain more hydrophilic derivatives, which can be crucial for improving bioavailability. nih.gov

Refinement of Structure-Activity and Structure-Property Relationships

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For benz(c)acridine derivatives, the position and nature of substituents on the heterocyclic core are critical determinants of their biological properties. nih.gov For instance, studies on various substituted benz[c]acridines have shown that methyl groups at specific positions can confer carcinogenic activity. nih.gov

The presence of hydroxymethyl groups at the 7 and 9 positions of the benz(c)acridine scaffold is expected to significantly influence its physicochemical properties and biological activity. These groups can participate in hydrogen bonding, potentially enhancing interactions with biological targets. nih.gov Furthermore, the hydroxymethyl moieties can alter the planarity of the molecule, which may affect its ability to intercalate with DNA, a common mechanism of action for acridine (B1665455) derivatives. ontosight.ai A systematic study of a series of 7,9-disubstituted derivatives would be necessary to establish a clear structure-activity relationship (SAR).

Table 1: Structure-Activity Relationship of Selected Benz(c)acridine Derivatives

| Compound | Substituents | Biological Activity | Reference |

| 7-Methylbenz(c)acridine | 7-CH₃ | Carcinogenic | nih.gov |

| 7,9-Dimethylbenz(c)acridine | 7-CH₃, 9-CH₃ | Carcinogenic | nih.gov |

| 7,10-Dimethylbenz(c)acridine | 7-CH₃, 10-CH₃ | Carcinogenic | nih.gov |

| 7,11-Dimethylbenz(c)acridine | 7-CH₃, 11-CH₃ | Carcinogenic | nih.gov |

| 8-Methylbenz(c)acridine | 8-CH₃ | Inactive (Carcinogenicity) | nih.gov |

| 9-Methylbenz(c)acridine | 9-CH₃ | Inactive (Carcinogenicity) | nih.gov |

| 10-Methylbenz(c)acridine | 10-CH₃ | Inactive (Carcinogenicity) | nih.gov |

| 11-Methylbenz(c)acridine | 11-CH₃ | Inactive (Carcinogenicity) | nih.gov |

Identification of Novel Biological Targets and Therapeutic Pathways

Acridine derivatives are known to exert their biological effects through various mechanisms, most notably by intercalating with DNA and inhibiting topoisomerase enzymes. nih.govnih.gov However, the diverse chemical space of benz(c)acridine derivatives suggests that they may interact with a broader range of biological targets. The hydroxymethyl groups of this compound could facilitate interactions with enzymes that have specific binding pockets amenable to hydrogen bonding.

Future research should aim to identify novel biological targets for this class of compounds. This could involve high-throughput screening against a panel of kinases, proteases, and other enzymes implicated in disease pathways. Furthermore, exploring the effect of these compounds on cellular signaling pathways will be crucial to understanding their mechanism of action and identifying potential therapeutic applications, which could range from anticancer to antimicrobial agents. ontosight.ai Some acridine derivatives have also been investigated for their potential in treating neurodegenerative diseases. nih.gov

Synergistic Integration of Computational and Experimental Research

The integration of computational modeling with experimental research offers a powerful approach to accelerate the drug discovery process. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. jppres.com These computational predictions can then guide the synthesis and experimental evaluation of the most promising compounds, saving time and resources.

Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target, helping to elucidate the mechanism of action at an atomic level. This synergistic approach will be invaluable in refining the design of more potent and selective benz(c)acridine-based therapeutic agents.

Conceptual Design of Advanced Delivery and Targeting Strategies

A significant challenge in cancer chemotherapy is the targeted delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. Advanced drug delivery systems, such as nanoparticles and liposomes, can encapsulate therapeutic agents, improving their solubility, stability, and pharmacokinetic profile. nih.gov These nanocarriers can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve selective delivery to cancer cells.

For this compound, the hydroxymethyl groups could serve as handles for conjugation to drug delivery systems. mdpi.com For example, they could be linked to polymers to form polymer-drug conjugates or attached to the surface of nanoparticles. The development of such targeted delivery strategies will be a critical step in translating the therapeutic potential of this compound into clinical applications.

Overcoming Research Hurdles in the Development of Acridine-Based Compounds

The development of acridine-based compounds for therapeutic use has been hampered by several challenges. A primary concern is the potential for toxicity and mutagenicity, often associated with their DNA intercalating properties. ontosight.ai Additionally, issues such as poor aqueous solubility and the development of multidrug resistance can limit their clinical efficacy. nih.gov

Future research on this compound must address these hurdles. The introduction of hydroxymethyl groups may improve solubility, but a thorough toxicological evaluation will be essential. Strategies to overcome multidrug resistance, such as co-administration with resistance modulators or the design of compounds that are not substrates for efflux pumps, will also need to be explored. The development of peptide-acridine conjugates is one promising approach to tackle multidrug-resistant strains. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7,9-Bis(hydroxymethyl)benz(c)acridine?

- Methodological Answer : Utilize halogenated benzene derivatives (e.g., 6,9-dichloracridines) as intermediates, reacting with o-aminophenylketones or aminobenzaldehydes under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol-water mixtures. Substituent positioning (e.g., electron-donating or -withdrawing groups) significantly impacts yield, as demonstrated in analogous acridine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydroxymethyl group positions and aromatic proton environments. Pair with high-performance liquid chromatography (HPLC) to assess purity (>95%) and Fourier-transform infrared spectroscopy (FTIR) to verify hydroxyl (-OH) stretching vibrations (~3200–3500 cm⁻¹). Cross-reference with mass spectrometry (MS) for molecular ion confirmation (expected m/z ~346.47) .

Q. How do substituents influence the acid-base properties of benz(c)acridine derivatives?

- Methodological Answer : Use potentiometric titrations to determine pKa values under controlled ionic strength (e.g., 0.1 M KCl). Correlate substituent effects (e.g., electron-donating hydroxymethyl groups) with Hammett σ constants to predict shifts in acid-base equilibria. For example, donor groups typically lower pKa values in acidic media .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (ethanol vs. DMF). Analyze main effects and interactions via ANOVA to identify optimal conditions. For instance, higher temperatures may accelerate cyclization but risk side-product formation .

Q. What strategies resolve contradictory data in substituent reactivity studies of benz(c)acridine derivatives?

- Methodological Answer : Combine kinetic studies (e.g., rate constants for hydroxylation) with computational modeling (DFT calculations) to validate substituent effects. Address discrepancies by isolating intermediates (e.g., via flash chromatography) and analyzing their stability using differential scanning calorimetry (DSC). Cross-validate findings with correlative equations derived from linear free-energy relationships (LFER) .

Q. How do hydroxymethyl groups affect the photophysical properties of benz(c)acridine derivatives?

- Methodological Answer : Measure UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity (e.g., hexane, methanol). Compare with unsubstituted benz(c)acridine to quantify Stokes shifts and quantum yields. Hydroxymethyl groups may enhance intramolecular charge transfer (ICT), leading to red-shifted emission bands .

Data Analysis and Theoretical Frameworks

Q. Which theoretical frameworks guide mechanistic studies of benz(c)acridine functionalization?

- Methodological Answer : Ground mechanistic hypotheses in the principle of available energy linearity (PAEL) and Marcus theory for electron-transfer reactions. For electrophilic substitution, employ frontier molecular orbital (FMO) analysis to predict regioselectivity, particularly at the 7- and 9-positions .

Q. How should researchers design experiments to validate catalytic pathways in acridine derivatization?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹⁸O-tagged reagents) to trace reaction pathways. Monitor intermediate formation via in-situ Raman spectroscopy or stopped-flow techniques. Validate proposed mechanisms using kinetic isotope effects (KIEs) and Eyring plots to determine activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.